properties of 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole
properties of 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole
An In-Depth Technical Guide to 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole: A Keystone Intermediate in Modern Drug Discovery
Authored by: A Senior Application Scientist
Abstract
The 7-azaindole scaffold is a cornerstone of contemporary medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics, particularly kinase inhibitors.[1][2][3] This guide provides a comprehensive technical overview of a highly functionalized derivative, 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole. We will delve into its structural attributes, predicted physicochemical properties, a plausible and detailed synthetic pathway, and its versatile reactivity. The strategic placement of the bromo and fluoro substituents, combined with the sterically demanding triisopropylsilyl (TIPS) protecting group, makes this molecule a uniquely valuable intermediate for the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage advanced heterocyclic intermediates in their synthetic campaigns.
Introduction: The Strategic Importance of Functionalized 7-Azaindoles
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This seemingly subtle change imparts significant alterations to the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, often leading to improved pharmacokinetic profiles in drug candidates.[3] Consequently, 7-azaindole derivatives have been successfully incorporated into a number of FDA-approved drugs, including the kinase inhibitors vemurafenib and pexidartinib.[1]
The subject of this guide, 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole, is a highly engineered building block designed for maximum synthetic versatility:
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5-Bromo Group: Serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.
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4-Fluoro Group: The electron-withdrawing nature of fluorine modulates the electronic properties of the heterocyclic core and can enhance binding affinities with biological targets. It also activates the C4 position for nucleophilic aromatic substitution (SNAr) reactions.[4]
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1-(triisopropylsilyl) Group: The bulky TIPS group provides robust protection for the pyrrole nitrogen, preventing unwanted side reactions and directing metallation to other positions on the ring. Its steric hindrance and selective lability under specific conditions are key to its utility.
This combination of features allows for a programmed and regioselective functionalization of the 7-azaindole scaffold, making it an invaluable asset in the construction of complex drug molecules.
Physicochemical Properties
| Property | Predicted Value / Observation | Justification |
| Molecular Formula | C₁₆H₂₄BrFN₂Si | Sum of the atoms in the structure. |
| Molecular Weight | 371.36 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a white to off-white or pale yellow solid. | Based on the appearance of similar compounds like 5-bromo-7-azaindole.[5] |
| Melting Point | Likely to be in the range of 80-150 °C. | The TIPS group may lower the melting point compared to the unprotected 5-bromo-4-fluoro-7-azaindole due to disruption of crystal packing from hydrogen bonding. |
| Solubility | Expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. Insoluble in water. | The large, non-polar TIPS group will confer significant organic solubility. |
| Stability | Stable under standard laboratory conditions. Sensitive to strong acids and fluoride ion sources, which will cleave the TIPS protecting group. | The TIPS group is known to be stable to a wide range of reaction conditions but can be removed with reagents like tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF). |
Proposed Synthesis Pathway
A logical and robust synthetic route to the target compound would involve a three-step sequence starting from a suitable pyridine precursor. The causality behind each step is critical for ensuring high yield and purity.
Caption: Proposed synthetic workflow for the target compound.
Step 1: Synthesis of 4-Fluoro-7-azaindole
The initial challenge is the construction of the 4-fluoro-7-azaindole core. Traditional indole syntheses like the Fischer method can be inefficient for electron-deficient pyridine precursors.[3] A more modern and effective approach involves a domino reaction starting from readily available 2-fluoro-3-methylpyridine.[3][6]
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Protocol:
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To a solution of 2-fluoro-3-methylpyridine and a suitable arylaldehyde (which can be cleaved in a later step) in an anhydrous solvent like isopropyl ether, add potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
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Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent like ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 4-fluoro-7-azaindole.
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Scientific Rationale: This transition-metal-free approach leverages the ability of a strong, non-nucleophilic base (KN(SiMe₃)₂) to deprotonate the methyl group, initiating a cascade of reactions that ultimately leads to the formation of the 7-azaindole ring system.[6]
Step 2: Regioselective Bromination to 5-Bromo-4-fluoro-7-azaindole
Electrophilic aromatic substitution on the 7-azaindole core typically occurs at the C3 position. However, to achieve bromination at the C5 position, the directing effects of the existing substituents and the choice of brominating agent are crucial. A highly regioselective bromination at the 5-position of a 4-chloro-3-nitro-7-azaindole has been demonstrated, suggesting that the C5 position is susceptible to bromination.[7]
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Protocol:
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Dissolve the 4-fluoro-7-azaindole in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
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Cool the solution to 0 °C in an ice bath.
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Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature at 0 °C.
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Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC or LC-MS until the starting material is consumed.
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Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the resulting solid by recrystallization or column chromatography to yield 5-bromo-4-fluoro-7-azaindole.
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Scientific Rationale: The pyrrole ring of the 7-azaindole is electron-rich and thus susceptible to electrophilic substitution. While the C3 position is generally the most reactive, the electronic influence of the 4-fluoro substituent and the pyridine nitrogen can direct bromination to the C5 position. Using a mild brominating agent like NBS in a polar solvent like DMF provides controlled conditions for this transformation.
Step 3: N-Silylation to Afford the Final Product
The final step is the protection of the pyrrole nitrogen with a triisopropylsilyl (TIPS) group. This is a standard procedure that enhances the molecule's solubility in organic solvents and provides steric protection to the N-H group.
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Protocol:
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Suspend 5-bromo-4-fluoro-7-azaindole in anhydrous DMF under an inert atmosphere.
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Add imidazole (or another suitable base like sodium hydride) to the suspension.
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Slowly add triisopropylsilyl chloride (TIPSCl) to the reaction mixture at room temperature.
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Stir the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole.
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Scientific Rationale: Imidazole acts as a base to deprotonate the pyrrole nitrogen, forming a nucleophilic anion that readily attacks the silicon atom of TIPSCl. It also serves as a catalyst for the silylation reaction. The bulky TIPS group is chosen for its high stability across a range of reaction conditions, particularly palladium-catalyzed cross-couplings.
Chemical Reactivity and Synthetic Utility
The true value of 5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole lies in its capacity for controlled, sequential functionalization. The distinct reactivity of the bromo and fluoro groups, orchestrated by the TIPS protecting group, allows for a multitude of synthetic transformations.
Caption: Key reaction pathways for the target intermediate.
A. Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The C5-bromo substituent is the primary site for introducing molecular diversity. The TIPS group ensures that the substrate is stable and soluble for these transformations.
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Suzuki-Miyaura Coupling: This reaction is ideal for forming C-C bonds by coupling with aryl or vinyl boronic acids or esters. This is a common strategy for building the core structures of many kinase inhibitors.
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Sonogashira Coupling: Enables the introduction of alkyne functionalities, which can be further elaborated or are themselves part of a pharmacophore.[8]
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Buchwald-Hartwig Amination: Allows for the formation of C-N bonds with a wide range of primary and secondary amines, crucial for tuning the solubility and biological activity of the final compound.[4]
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Heck Coupling: Facilitates the introduction of alkenes at the C5 position.[9]
Experimental Insight: The choice of palladium catalyst, ligand, base, and solvent is critical and must be optimized for each specific substrate combination to maximize yield and minimize side reactions. The bulky TIPS group can influence the required catalytic system.
B. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The electron-withdrawing fluorine atom at C4, further activated by the pyridine nitrogen, makes this position susceptible to nucleophilic attack. This reaction is typically performed after the cross-coupling at C5.
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Mechanism: The reaction proceeds via a Meisenheimer complex, and the rate is enhanced by the presence of the electron-withdrawing groups. 4-fluoro-7-azaindoles have shown greater reactivity in SNAr reactions compared to their 4-chloro counterparts.[4]
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Applications: This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, providing another avenue for modifying the molecule's properties.
C. Deprotection of the N1-TIPS Group
The final step in many synthetic sequences involving this intermediate is the removal of the TIPS protecting group.
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Methodology: This is most commonly achieved using a fluoride source. Tetrabutylammonium fluoride (TBAF) in THF is a standard and mild method. For more resistant substrates, hydrofluoric acid (HF) in pyridine can be used, although this requires careful handling.
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Self-Validation: The successful deprotection without degradation of the newly installed functionalities validates the choice of the TIPS group as a robust yet cleavable protecting group.
Applications in Medicinal Chemistry and Drug Discovery
5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole is not an end product but a high-value intermediate. Its primary application is as a building block in the synthesis of kinase inhibitors.[1]
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Kinase Inhibitor Scaffolds: Many potent kinase inhibitors feature a 2-aryl- or 3-substituted-7-azaindole core. This intermediate provides a clear pathway to such structures. A typical synthetic strategy would involve a Suzuki coupling at C5, followed by functionalization at C4, and finally deprotection.
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Structure-Activity Relationship (SAR) Studies: The ability to easily and selectively modify the C4 and C5 positions makes this intermediate ideal for generating libraries of analogues for SAR studies. By systematically varying the substituents at these positions, researchers can probe the binding pocket of a target protein and optimize for potency and selectivity.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed.
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Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound should be kept under an inert atmosphere to prevent slow degradation by atmospheric moisture, which could lead to desilylation.
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Toxicity: While specific toxicity data is unavailable, related halogenated aromatic compounds can be harmful if swallowed, and may cause skin and eye irritation. Treat this compound with the appropriate level of caution.
Conclusion
5-Bromo-4-fluoro-1-(triisopropylsilanyl)-7-azaindole represents a sophisticated and highly valuable tool in the arsenal of the medicinal chemist. Its design embodies key principles of modern synthetic strategy: the use of protecting groups to control reactivity and the strategic placement of functional groups to allow for selective, high-yielding transformations. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can unlock its potential to accelerate the discovery and development of novel therapeutics.
References
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Ciaffoni, L. et al. (2014). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. Available at: [Link]
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Wang, C. et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]
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Hovd, A. K. et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available at: [Link]
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Al-Ostoot, F. H. et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]
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RosDok. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]
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ResearchGate. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available at: [Link]
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Royal Society of Chemistry. (2023). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers. Available at: [Link]
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MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]
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PubMed. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Available at: [Link]
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The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Available at: [Link]
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ChemRxiv. (2025). Lysine targeting covalent inhibitors of malarial kinase PfCLK3. Note: The date is a future projection from the source, but the content is relevant. Available at: [Link]
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